Isoxazolo[5,4-c]pyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of isoxazolo[5,4-c]pyridin-3-amine derivatives involves various chemical reactions, starting from 3-aminoisoxazolo[5,4-b]pyridine. For instance, reactions with acid halides and substituted aromatic aldehydes have led to the production of new tricyclic and Schiff base derivatives. These synthesis methods highlight the compound's versatility in forming a range of derivatives with potential antiproliferative and antibacterial activities (Poręba, Wietrzyk, & Opolski, 2002); (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).
Molecular Structure Analysis
The molecular structure of isoxazolo[5,4-c]pyridin-3-amine derivatives is characterized by detailed spectroscopic analyses. Studies involving IR, 1H NMR, and MS have established the structures of these compounds, revealing the complexity and diversity of the molecular framework that can be achieved through different synthetic routes (Suárez, Verdecia, Ochoa, Salfrán, Morán, Martín, Martínez, Quinteiro, Seoane, Soto, Novoa, Blaton, & Peeters, 2000).
Chemical Reactions and Properties
Isoxazolo[5,4-c]pyridin-3-amine and its derivatives undergo various chemical reactions that highlight their reactivity and potential for modification. For example, cyclization reactions, condensation with different reagents, and reactions leading to the formation of Schiff bases and amide derivatives demonstrate the chemical versatility of these compounds (Meena, Kumari, Khurana, & Malik, 2018).
Physical Properties Analysis
The physical properties of isoxazolo[5,4-c]pyridin-3-amine derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments. These properties are often determined through crystallographic studies and contribute to the compound's applicability in various fields (El‐Badawi, Rizk, Ibrahim, & El‐Borai, 2008).
Chemical Properties Analysis
The chemical properties of isoxazolo[5,4-c]pyridin-3-amine, including its reactivity with different chemical agents, stability under various conditions, and the nature of its interactions with biological targets, are fundamental aspects of its analysis. These properties are influenced by the compound's molecular structure and are essential for its potential applications in pharmaceuticals and materials science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Scientific Research Applications
Chemical Research : Isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one are valuable in chemical research for their synthesis and conversion into known products (Khan & Rafla, 1975).
Drug Discovery : The synthesized isoxazolo[5,4-b]pyridines are suitable for library synthesis in drug discovery efforts, particularly due to their green methodology (Tu et al., 2009).
Structural Biology and Pharmacology : Isoxazolo[5,4-b]pyridin-6(7H)-ones have potential applications in structural biology and pharmacology (Suárez et al., 2000).
Antibacterial and Antiproliferative Activity : Sulfonamide isoxazolo[5,4-b]pyridine derivatives exhibited antibacterial and antiproliferative activity, particularly N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide, which showed 50% inhibition (Poręba et al., 2015).
Fluorescent Dyes : Isoxazolo[3,4-b]pyridin-3(1H)-ones react with iminium salts to yield fluorescent Safirinium dyes (Sączewski et al., 2021).
Cytotoxic Activity Against Tumor Cell Lines : 3-Substituted aminoisoxazolo[5,4-b]pyridines, specifically 3-chloroacetyl- and 3-2-bromo-propionyl-, showed cytotoxic activity against human or mouse tumor cell lines (Poręba et al., 2002).
Auxin Activity : Isoxazolo[5,4-b]pyridine-3-acetic acid has shown interesting auxin activity (Abignente et al., 1975).
Antitumor Properties : Chromeno[4,3‐d]isoxazolo[5,4‐b]pyridin‐6‐one derivatives showed antiproliferative properties in vitro against cancer cells (Jin et al., 2015).
Novel Fused Bicyclic Isoxazoles Synthesis : The synthesis of novel fused bicyclic isoxazoles like N-methyl-3-phenyl-5,6-dihydro-4H-isoxazolo[3,4-c]azepin-8-amine demonstrated significant applications in chemistry (Page et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWPZZKCLZOZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552565 | |
Record name | [1,2]Oxazolo[5,4-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazolo[5,4-c]pyridin-3-amine | |
CAS RN |
114080-94-3 | |
Record name | Isoxazolo[5,4-c]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114080-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2]Oxazolo[5,4-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2]oxazolo[5,4-c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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